molecular formula C16H20N2O4S2 B246867 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine

1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B246867
M. Wt: 368.5 g/mol
InChI Key: QMFYNRVZEQMAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine, also known as ESNP, is a chemical compound that has been widely studied for its potential applications in scientific research. ESNP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments and scientific studies.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is thought to involve the inhibition of voltage-gated sodium channels. This inhibition may be due to the interaction of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine with the channel's pore-forming region, which prevents the movement of sodium ions across the membrane. In addition, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have an effect on other ion channels and receptors, including calcium channels and GABA receptors.
Biochemical and Physiological Effects:
1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has a variety of biochemical and physiological effects that make it a promising candidate for use in scientific research. In addition to its effects on voltage-gated sodium channels, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of calcium channels and enhance the activity of GABA receptors. These effects can lead to a decrease in neuronal excitability and may have therapeutic implications for a variety of neurological disorders.

Advantages and Limitations for Lab Experiments

1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of effects on the nervous system. However, there are also some limitations to using 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine in lab experiments. For example, it may have off-target effects on other ion channels and receptors, which could complicate the interpretation of experimental results. In addition, the effects of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may vary depending on the experimental conditions, such as the concentration of the compound and the type of cells or tissues being studied.

Future Directions

There are several future directions for research on 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is in the development of more selective and potent inhibitors of voltage-gated sodium channels. Another area of research is in the investigation of the effects of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine on other ion channels and receptors, and how these effects may contribute to its overall mechanism of action. Additionally, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may have potential applications in the treatment of neurological disorders, and further research is needed to explore these possibilities. Finally, the synthesis and purification of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine may be optimized to improve efficiency and reduce costs, which could make it more accessible for use in scientific research.

Synthesis Methods

1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine can be synthesized using a multi-step process that involves the reaction of piperazine with ethylsulfonyl chloride and 2-naphthylsulfonyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is then purified using column chromatography or recrystallization. The synthesis of 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is relatively straightforward and can be performed using standard laboratory equipment and techniques.

Scientific Research Applications

1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have a variety of effects on the nervous system. For example, 1-(Ethylsulfonyl)-4-(2-naphthylsulfonyl)piperazine has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability, which may have therapeutic implications for disorders such as epilepsy and neuropathic pain.

properties

Molecular Formula

C16H20N2O4S2

Molecular Weight

368.5 g/mol

IUPAC Name

1-ethylsulfonyl-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C16H20N2O4S2/c1-2-23(19,20)17-9-11-18(12-10-17)24(21,22)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,2,9-12H2,1H3

InChI Key

QMFYNRVZEQMAHP-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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